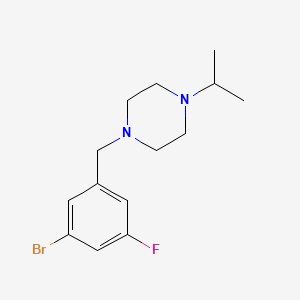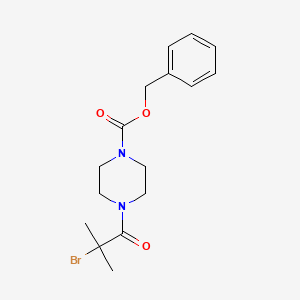
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperazine ring substituted with a benzyl ester and a 2-bromo-2-methyl-propionyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the benzyl ester group: This step involves esterification of piperazine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Addition of the 2-bromo-2-methyl-propionyl group: This is typically done through an acylation reaction using 2-bromo-2-methyl-propionyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and efficiency.
化学反应分析
Types of Reactions
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The ester and ketone groups can be reduced to alcohols, while the piperazine ring can undergo oxidation to form N-oxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate ester hydrolysis.
Major Products
Nucleophilic substitution: Products include azides, thiols, or other substituted derivatives.
Oxidation and reduction: Products include alcohols, N-oxides, and reduced piperazine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学研究应用
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Propanoic acid, 2-bromo-, methyl ester: Similar in structure but lacks the piperazine ring and benzyl ester group.
Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar but with an ethyl ester instead of a benzyl ester.
Uniqueness
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester is unique due to the presence of both the piperazine ring and the benzyl ester group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H21BrN2O3 |
|---|---|
分子量 |
369.25 g/mol |
IUPAC 名称 |
benzyl 4-(2-bromo-2-methylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,17)14(20)18-8-10-19(11-9-18)15(21)22-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI 键 |
ZRAHGNDMYIKWPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


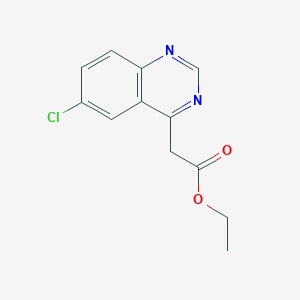
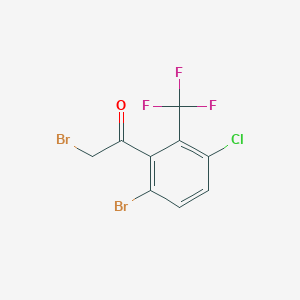
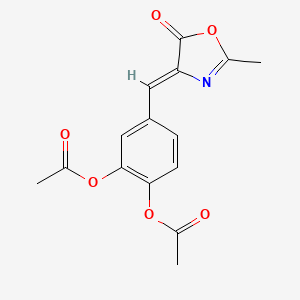
![Bicyclo[1.1.1]pentan-2-ylmethanol](/img/structure/B13724379.png)
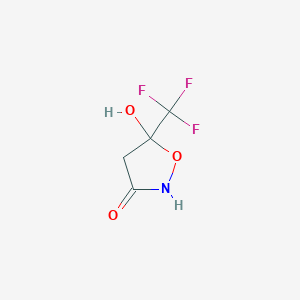

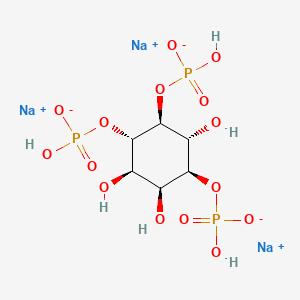
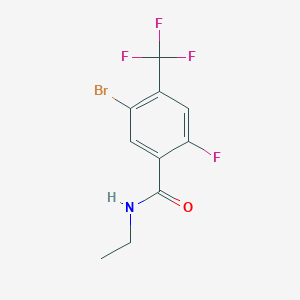

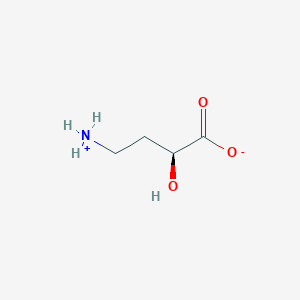
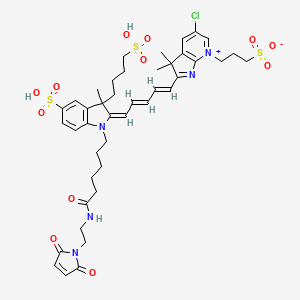

![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)
